Phosphorus Pyramidality: Tris(4-methoxy-3,5-dimethylphenyl)phosphine Adopts a Distinct ∑(C–P–C) Geometry Relative to PPh₃ and Tris(3,5-dimethylphenyl)phosphine
The sum of C–P–C angles (pyramidality index) directly quantifies the degree of pyramidalization at phosphorus, a parameter that influences metal–phosphorus bond strength and steric crowding. Tris(4-methoxy-3,5-dimethylphenyl)phosphine (III) exhibits ∑(C–P–C) = 307.2(4)°, which is significantly more pyramidal than PPh₃ (308.3(2)°) yet less pyramidal than tris(3,5-dimethylphenyl)phosphine (I) (305.35(16)°). The calculated values (304.8° for both I and III) confirm that the para-methoxy substituent does not alter the intrinsic pyramidality, and the observed experimental difference of ~1.9° between I and III reflects crystal packing effects rather than electronic modulation [1].
| Evidence Dimension | Phosphorus pyramidality index ∑(C–P–C) (experimental, degrees) |
|---|---|
| Target Compound Data | 307.2(4)° |
| Comparator Or Baseline | PPh₃: 308.3(2)°; Tris(3,5-dimethylphenyl)phosphine: 305.35(16)° |
| Quantified Difference | Target is 1.1° more pyramidal than PPh₃; 1.85° less pyramidal than tris(3,5-dimethylphenyl)phosphine |
| Conditions | Single-crystal X-ray diffraction at 109 K; Cu Kα radiation |
Why This Matters
Pyramidality correlates with phosphorus lone-pair directionality and metal–ligand orbital overlap; the intermediate value of this ligand offers a tunable steric/electronic profile distinct from both the parent dimethylphenyl and the ubiquitous PPh₃ scaffolds.
- [1] Hill, N. D. D.; Boeré, R. T. Two tris(3,5-disubstituted phenyl)phosphines and their isostructural PV oxides. Acta Crystallogr. Sect. E: Crystallogr. Commun. 2018, 74, 889–894. View Source
